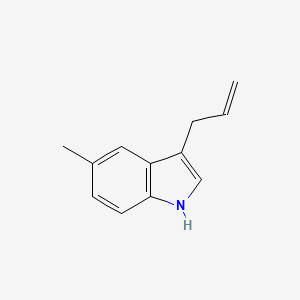
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a chloropyridine moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the chloropyridine group. One common method involves the reaction of 2-aminothiazole with 6-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a pyridyl group instead of a chloropyridyl group.
2-Chloropyridine-4-carboxylic acid: Lacks the thiazole ring but contains the chloropyridine moiety.
Thiazole derivatives: Various thiazole derivatives with different substituents on the thiazole ring.
Uniqueness
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the chloropyridine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H5ClN2O2S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
VRIXLELRWRXIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)


![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)

![1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)



![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)

![3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)

